Hemoglobin Binding: Unique Niche Occupancy
2-[(4-Bromobenzyl)oxy]acetic acid was co-crystallized with human deoxyhemoglobin, and its binding site was resolved by X-ray analysis. The compound binds in the interior of the α-chain, a region previously believed to be occupied by close-packed globin side chains. Binding induces small distortions in the hemoglobin molecule and increases the solubility of deoxyhemoglobin S, a parameter relevant to sickle cell disease research [1]. This binding site occupancy is distinct from that of bezafibrate (which reduces deoxyhemoglobin S solubility) and ethacrynic acid, and the compound does not affect hemoglobin A oxygen affinity [2].
| Evidence Dimension | Effect on deoxyhemoglobin S solubility |
|---|---|
| Target Compound Data | Increases solubility |
| Comparator Or Baseline | Ethacrynic acid (increases); Succinyl-L-Trp-L-Trp (increases); Bezafibrate (reduces) |
| Quantified Difference | Opposite direction of solubility change vs. bezafibrate |
| Conditions | Co-crystallization with human deoxyhemoglobin; X-ray diffraction analysis |
Why This Matters
Demonstrates a unique protein-binding signature that distinguishes it from other small-molecule hemoglobin binders, providing a rationale for selecting this compound for sickle cell-related research or hemoglobin-drug conjugate development.
- [1] Perutz MF, Fermi G, Abraham DJ, Poyart C, Bursaux E. Hemoglobin as a Receptor of Drugs and Peptides: X-ray Studies of the Stereochemistry of Binding. Journal of the American Chemical Society. 1986;108(5):1064-1078. View Source
- [2] Perutz MF, Fermi G, Abraham DJ, Poyart C, Bursaux E. Hemoglobin as a Receptor of Drugs and Peptides: X-ray Studies of the Stereochemistry of Binding. Journal of the American Chemical Society. 1986;108(5):1064-1078 (Oxygen affinity and solubility data). View Source
